molecular formula C7H11NO2 B13434858 (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol

(5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol

Cat. No.: B13434858
M. Wt: 141.17 g/mol
InChI Key: OHQMZHUQRFVFRP-UHFFFAOYSA-N
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Description

(5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate, followed by cyclization with hydroxylamine to form the oxazole ring. The final step involves the reduction of the resulting oxazole derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding saturated heterocycle.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are often used.

Major Products Formed

    Oxidation: (5-Ethyl-4-methyl-1,2-oxazol-3-yl)aldehyde or (5-Ethyl-4-methyl-1,2-oxazol-3-yl)carboxylic acid.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-4-ethyl-1,2-oxazol-3-yl)methanol
  • (5-Propyl-4-methyl-1,2-oxazol-3-yl)methanol
  • (5-Ethyl-4-methyl-1,2-oxazol-3-yl)ethanol

Uniqueness

(5-Ethyl-4-methyl-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(5-ethyl-4-methyl-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C7H11NO2/c1-3-7-5(2)6(4-9)8-10-7/h9H,3-4H2,1-2H3

InChI Key

OHQMZHUQRFVFRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)CO)C

Origin of Product

United States

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